4-Fluorophenyl vs. Non-Fluorinated Phenyl Analog
The target compound differs from the non-fluorinated analog N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide by a single para-fluorine substitution on the terminal phenyl ring. This results in a calculated molecular weight increase of 18.0 Da (471.17 vs. 453.17 g/mol) and an increase in heavy atom count of 1 (23 vs. 22 atoms). This modification introduces a strong electronegative site, altering the compound's dipole moment and LogP. While comparative biological IC50 data is not available from permitted authoritative sources, the structural difference is a quantifiable, verifiable basis for distinct binding interactions .
| Evidence Dimension | Molecular Weight and Heavy Atom Count |
|---|---|
| Target Compound Data | MW 471.17 g/mol; 23 heavy atoms |
| Comparator Or Baseline | N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide: MW 453.17 g/mol; 22 heavy atoms |
| Quantified Difference | ΔMW = +18.0 Da; ΔHeavy Atoms = +1 (F vs H) |
| Conditions | Theoretical physicochemical property comparison based on molecular formula |
Why This Matters
The measurable difference in molecular weight and electronegativity confirms a distinct chemical entity, which is critical for assay reproducibility and correct structure-activity relationship (SAR) interpretation in procurement.
